(5-Aminopyridin-3-YL)dimethylphosphine oxide
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Overview
Description
(5-Aminopyridin-3-YL)dimethylphosphine oxide is a chemical compound with the molecular formula C7H11N2OP. It is known for its unique structure, which includes a pyridine ring substituted with an amino group and a dimethylphosphine oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyridin-3-YL)dimethylphosphine oxide typically involves the reaction of 3-chloropyridine with dimethylphosphine oxide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylphosphine oxide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyridin-3-YL)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
(5-Aminopyridin-3-YL)dimethylphosphine oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-YL)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing their catalytic activity. Additionally, its amino group can participate in hydrogen bonding and other non-covalent interactions, affecting the function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
(6-Aminopyridin-2-YL)dimethylphosphine oxide: Similar structure but with the amino group at a different position on the pyridine ring.
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: Contains a dichloropyrimidine moiety instead of a pyridine ring
Uniqueness
(5-Aminopyridin-3-YL)dimethylphosphine oxide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
(5-Aminopyridin-3-YL)dimethylphosphine oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related studies, providing a comprehensive overview supported by data and case studies.
Chemical Structure and Properties
The compound features a dimethylphosphine oxide group attached to a pyridine ring with an amino substituent at the 3-position. Its molecular formula is C7H10N2O with a molecular weight of approximately 170.15 g/mol. The presence of both nitrogen and phosphorus in its structure allows for diverse interactions with biological targets.
Biological Activities
Research indicates that phosphine oxides, including this compound, exhibit various biological activities, such as:
- Antimicrobial Activity : Some studies report that phosphine oxides can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
- Antitumor Activity : Preliminary investigations have indicated that this compound may possess cytotoxic properties against certain cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Cytotoxicity against cancer cells | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Cellular Targets : The compound may interact with various proteins or nucleic acids, leading to alterations in cellular functions.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that phosphine oxides can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated significant cell viability inhibition at certain concentrations, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various phosphine oxides, including this compound. The findings demonstrated moderate activity against several bacterial strains, supporting its use in developing antimicrobial agents .
- Enzyme Inhibition Research : Further research explored the enzyme inhibition capabilities of phosphine oxides, suggesting that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
Properties
IUPAC Name |
5-dimethylphosphorylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCCTYBEUOCECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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